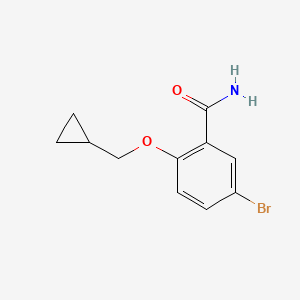

5-Bromo-2-(cyclopropylmethoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

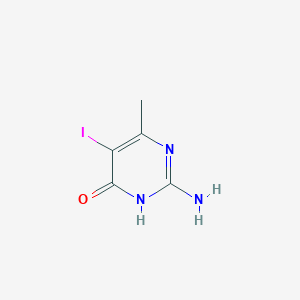

“5-Bromo-2-(cyclopropylmethoxy)benzamide” is a chemical compound with the molecular formula C11H12BrNO2 . It is used in laboratory chemicals and for scientific research and development .

Molecular Structure Analysis

The molecular weight of “5-Bromo-2-(cyclopropylmethoxy)benzamide” is 228.09 . The InChI code for this compound is 1S/C9H10BrNO/c10-8-3-4-9(11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 .Scientific Research Applications

Antipsychotic Potential

- Antipsychotic Agents Synthesis : The compound has been investigated for its potential in the synthesis of antipsychotic agents. A study focused on its synthesis and antidopaminergic properties, noting its potency and preferential inhibition of hyperactivity, indicating a low tendency to induce extrapyramidal side effects at antipsychotically effective doses (Högberg et al., 1990).

Drug Development and Synthesis

- Synthesis in Drug Manufacturing : This compound plays a role as a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors for diabetes therapy. An industrial-scale synthesis method has been developed to produce it efficiently (Zhang et al., 2022).

- Chemoenzymatic Synthesis : It has been utilized in the chemoenzymatic synthesis of enantiomers, key intermediates of non-peptidic Src SH2 inhibitors, highlighting its relevance in the development of cancer treatments (Kamal & Sandbhor, 2002).

Antifungal Activity

- Novel Derivatives with Antifungal Activity : Derivatives of this compound have been studied for their antifungal activity. These derivatives showed significant inhibition against phyto-pathogenic fungi and yeast, indicating potential in antifungal treatments (Ienascu et al., 2018).

Cancer Research

- Apoptosis in Cancer Cell Lines : Substituted derivatives have been evaluated for their role in inducing apoptosis in cancer cell lines. Some showed significant antiproliferative and cytotoxic activity, indicating potential use in cancer therapy (Imramovský et al., 2013).

Melanoma Imaging and Therapy

- Radioiodinated Derivatives for Melanoma Imaging : Research has explored radioiodinated derivatives for potential use in melanoma imaging and therapy. These derivatives showed high uptake in melanoma, indicating their suitability for diagnostic and therapeutic applications (Eisenhut et al., 2000).

Safety And Hazards

properties

IUPAC Name |

5-bromo-2-(cyclopropylmethoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-8-3-4-10(9(5-8)11(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDMXXLSFWKPBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)Br)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(cyclopropylmethoxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1384197.png)

![3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide](/img/structure/B1384199.png)

![5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B1384206.png)

![Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1384207.png)

![2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1384208.png)